5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a metal-free oxidative cyclization of trifluoroacetimidohydrazides with methylhetarenes has been developed for the efficient synthesis of 3-hetaryl-5-trifluoromethyl-1,2,4-triazoles . Another method involves reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole .Chemical Reactions Analysis
Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole have been utilized for the syntheses of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine' involves the reaction of 3,4-dimethoxyaniline with trifluoroacetic anhydride to form 5-(3,4-dimethoxyphenyl)-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine. This intermediate is then reacted with ammonia to form the final product, 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.", "Starting Materials": [ "3,4-dimethoxyaniline", "trifluoroacetic anhydride", "ammonia" ], "Reaction": [ "Step 1: 3,4-dimethoxyaniline is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 5-(3,4-dimethoxyphenyl)-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine.", "Step 2: The intermediate product from step 1 is then reacted with ammonia in the presence of a solvent such as ethanol to form the final product, 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.", "Step 3: The final product is then purified using techniques such as recrystallization or column chromatography." ] } | |
CAS No. |
893615-43-5 |
Molecular Formula |
C14H12F3N5O2 |
Molecular Weight |
339.3 |
Purity |
95 |
Origin of Product |
United States |
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